2-(4-chlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide 2-(4-chlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 303998-00-7
VCID: VC5597336
InChI: InChI=1S/C11H9ClN2OS/c1-13-10(15)9-6-16-11(14-9)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,15)
SMILES: CNC(=O)C1=CSC(=N1)C2=CC=C(C=C2)Cl
Molecular Formula: C11H9ClN2OS
Molecular Weight: 252.72

2-(4-chlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide

CAS No.: 303998-00-7

Cat. No.: VC5597336

Molecular Formula: C11H9ClN2OS

Molecular Weight: 252.72

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide - 303998-00-7

Specification

CAS No. 303998-00-7
Molecular Formula C11H9ClN2OS
Molecular Weight 252.72
IUPAC Name 2-(4-chlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C11H9ClN2OS/c1-13-10(15)9-6-16-11(14-9)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,15)
Standard InChI Key JBKPQULYTPAMHX-UHFFFAOYSA-N
SMILES CNC(=O)C1=CSC(=N1)C2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

2-(4-Chlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide (molecular formula: C11H9ClN2OS\text{C}_{11}\text{H}_{9}\text{Cl}\text{N}_2\text{OS}) features a thiazole ring substituted at position 2 with a 4-chlorophenyl group and at position 4 with an N-methyl carboxamide moiety. The chlorine atom at the para position of the phenyl ring enhances electron-withdrawing effects, potentially influencing reactivity and biological interactions .

Physicochemical Properties

PropertyValue
Molecular Weight252.72 g/mol
logP~2.8 (predicted)
Hydrogen Bond Acceptors3
Polar Surface Area78.9 Ų
SolubilityLow aqueous solubility

The compound’s logP value suggests moderate lipophilicity, aligning with trends observed in analogous thiazole carboxamides such as 2-{4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}-N-ethyl-N-methyl-1,3-thiazole-4-carboxamide (logP = 4.54) . Its limited solubility may necessitate formulation enhancements for pharmacological applications.

Synthetic Methodologies

The synthesis of 2-(4-chlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide likely follows a Hantzsch thiazole synthesis pathway, analogous to methods used for related derivatives .

Key Reaction Steps

  • Formation of the Thiazole Core: Condensation of 4-chlorobenzaldehyde with thiourea in the presence of α-bromo ketones yields 2-(4-chlorophenyl)thiazole intermediates.

  • Carboxamide Introduction: Coupling the thiazole-4-carboxylic acid with methylamine using carbodiimide-based reagents (e.g., EDCI/HOBt) forms the N-methyl carboxamide .

A representative procedure from involved reacting p-toluonitrile with ammonium sulfide to form 4-methylbenzothioamide, followed by cyclization with α-bromoketones. Adapting this approach, substituting p-chlorobenzaldehyde could yield the target compound’s thiazole backbone.

Pharmacokinetic and Toxicity Profiling

Predicted ADMET properties indicate moderate hepatic clearance and potential CYP3A4 inhibition. The compound’s high logP (2.8) suggests a risk of off-target binding to lipid-rich tissues, necessitating further in vivo validation .

Applications and Future Directions

2-(4-Chlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide holds promise as a lead compound for anticancer drug development. Structural modifications, such as introducing sulfonamide groups or optimizing the carboxamide side chain, could enhance potency and selectivity .

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